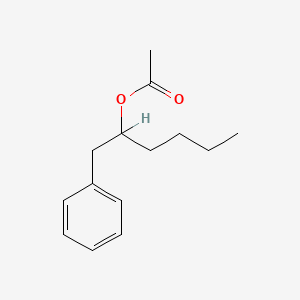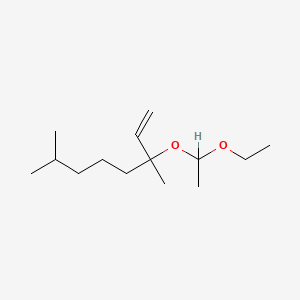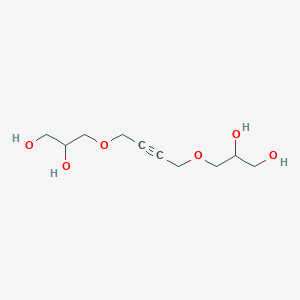
2-Butyne-1,4-diol diglycerol ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyne-1,4-diol diglycerol ether is an organic compound with the molecular formula C₁₀H₁₈O₅ It is a derivative of 2-butyne-1,4-diol, where the hydroxyl groups are etherified with glycerol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyne-1,4-diol diglycerol ether typically involves the reaction of 2-butyne-1,4-diol with glycerol under specific conditions. One common method is the etherification reaction, where 2-butyne-1,4-diol is reacted with glycerol in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound often involves large-scale etherification processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous reactors and efficient separation techniques ensures the scalability and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Butyne-1,4-diol diglycerol ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bond in the butyne moiety to a double or single bond.
Substitution: The hydroxyl groups in the glycerol moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are common.
Substitution: Reagents such as alkyl halides and acid chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of ether derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Butyne-1,4-diol diglycerol ether has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme studies.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mecanismo De Acción
The mechanism of action of 2-butyne-1,4-diol diglycerol ether involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the functional groups present. Its unique structure allows it to participate in multiple reaction pathways, making it a versatile compound in chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2-Butyne-1,4-diol: The parent compound, known for its use in organic synthesis and as a precursor to other chemicals.
1,4-Butanediol: A related compound with similar applications but different chemical properties.
Glycerol Ethers: Compounds with similar ether linkages but different core structures.
Uniqueness
2-Butyne-1,4-diol diglycerol ether stands out due to its combination of the butyne moiety and glycerol ether linkages. This unique structure imparts distinct chemical properties, making it suitable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C10H18O6 |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
3-[4-(2,3-dihydroxypropoxy)but-2-ynoxy]propane-1,2-diol |
InChI |
InChI=1S/C10H18O6/c11-5-9(13)7-15-3-1-2-4-16-8-10(14)6-12/h9-14H,3-8H2 |
Clave InChI |
HJLMFDJVLDVHIV-UHFFFAOYSA-N |
SMILES canónico |
C(C#CCOCC(CO)O)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


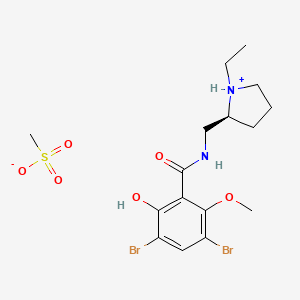
![Trichloro-[1-[2-(chloromethyl)phenyl]ethyl]silane](/img/structure/B13789732.png)
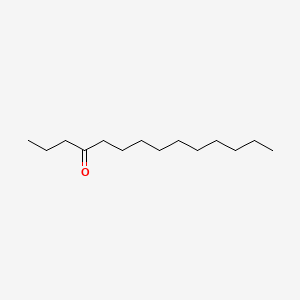
![2-Chloro-1-[4-(2-methoxyphenyl)piperazino]propan-1-one](/img/structure/B13789737.png)
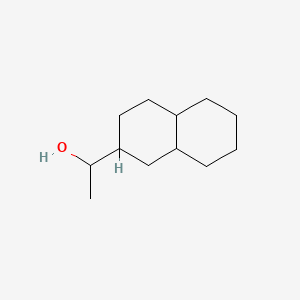
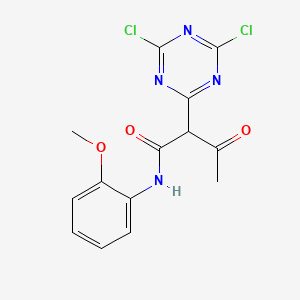
![7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine](/img/structure/B13789769.png)
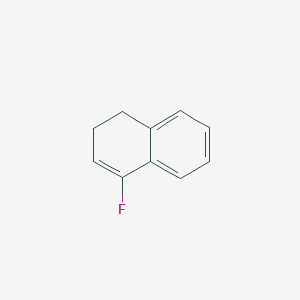
![3,6-Methano-1H-pyrrolo[3,2-b]pyridine(9CI)](/img/structure/B13789776.png)
![(3aS,4S,6aR)-1,3-dibenzyl-4-hydroxy-4-(3-methoxypropyl)-6,6a-dihydro-3aH-thieno[3,4-d]imidazol-2-one](/img/structure/B13789779.png)
